![molecular formula C23H23N3O4 B2371607 (4-Benzylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone CAS No. 898508-32-2](/img/structure/B2371607.png)
(4-Benzylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Benzylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone” is a chemical compound with the molecular formula C23H23N3O4. It’s a complex organic molecule that contains several functional groups, including a benzylpiperazine, a dihydrobenzodioxin, and an isoxazole .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . These studies typically involve the evaluation of the biological activity of the compounds against various targets. For example, compound C14, which is structurally similar to “(4-Benzylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone”, showed potent biological activity against B-Raf(V600E) and WM266.4 human melanoma cell line .
Applications De Recherche Scientifique
Antimicrobial Activity
(4-Benzylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone: and its derivatives have been investigated for their antimicrobial properties. A study synthesized novel compounds in this family and evaluated their antibacterial and antifungal activity. These compounds exhibited significant efficacy against microbial pathogens . Further investigations using molecular docking studies correlated the inhibitory potency of these derivatives with their structural features.
Neuropharmacology
Another avenue of research involves the neuropharmacological evaluation of these compounds. For instance, (4-Benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl) methanone (a related derivative) was studied as a 5-HT3 receptor antagonist. Such compounds may have implications in anxiety management and other neurological conditions .
Drug Development
The coumarin scaffold, to which this compound belongs, has been explored extensively for potential drug applications. Coumarins exhibit diverse biological activities, including anticancer, anti-HIV, anticoagulant, antioxidant, and anti-inflammatory effects. While the specific compound may not have been directly studied for all these applications, its structural features make it an interesting candidate for further drug development .
Propriétés
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c27-23(26-10-8-25(9-11-26)16-17-4-2-1-3-5-17)19-15-21(30-24-19)18-6-7-20-22(14-18)29-13-12-28-20/h1-7,14-15H,8-13,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOYPQSOWVBIPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

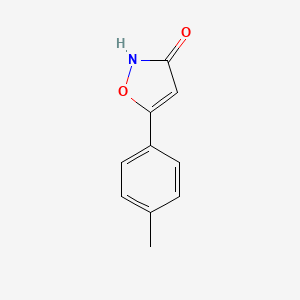
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2371525.png)
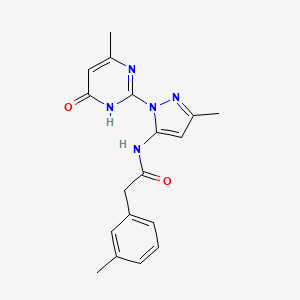
![3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B2371529.png)

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone](/img/structure/B2371533.png)
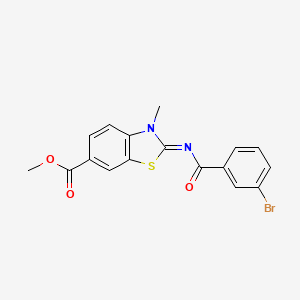
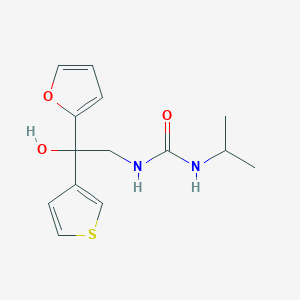
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide](/img/structure/B2371537.png)
![6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2371542.png)
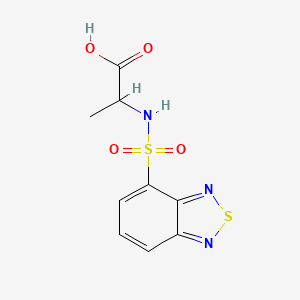
![7-hydroxy-N-(3-hydroxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2371544.png)
![3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide](/img/no-structure.png)
